molecular formula C16H31NO4 B14199883 Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate CAS No. 908859-27-8

Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate

Cat. No.: B14199883
CAS No.: 908859-27-8
M. Wt: 301.42 g/mol
InChI Key: RHXNXWZAQYRKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate involves the reaction of 11-aminoundecanoic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential in modifying biological molecules and studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester and amine groups facilitate binding to active sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate is unique due to its long aliphatic chain and the presence of both ester and secondary amine groups, which provide distinct reactivity and versatility in various applications .

Properties

CAS No.

908859-27-8

Molecular Formula

C16H31NO4

Molecular Weight

301.42 g/mol

IUPAC Name

methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate

InChI

InChI=1S/C16H31NO4/c1-3-21-16(19)14-17-13-11-9-7-5-4-6-8-10-12-15(18)20-2/h17H,3-14H2,1-2H3

InChI Key

RHXNXWZAQYRKQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCCCCCCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.